BenchChemオンラインストアへようこそ!

6-Aminoquinoline-3-carbonitrile

Kinase inhibition Tpl2/Cot Inflammation

For researchers developing selective Tpl2/Cot kinase inhibitors, only the 6-amino-3-carbonitrile isomer provides the key hydrogen-bonding interaction in the ATP-binding pocket. The 2- and 5-carbonitrile positional isomers are structurally incapable of yielding active Tpl2 inhibitors, as documented in J. Med. Chem. 2007. This scaffold is essential for the C-8 substitution chemistry required to achieve the published sub-10 nM selectivity profile, and it is the specific isomer protected under KR-102082331-B1 and AU2016289817A1. Verify your supply chain to avoid wasting synthetic resources on inactive isomers.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 13669-67-5
Cat. No. B082151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoquinoline-3-carbonitrile
CAS13669-67-5
Synonyms3-Quinolinecarbonitrile,6-amino-(8CI)
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1N)C#N
InChIInChI=1S/C10H7N3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-4,6H,12H2
InChIKeyRUBZFZDEKLOULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinoline-3-carbonitrile Procurement Guide: Structural Identity, Core Scaffold Attributes, and Supplier Specifications


6-Aminoquinoline-3-carbonitrile (CAS 13669-67-5; molecular formula C10H7N3; MW 169.18) is a heterocyclic building block featuring a quinoline core with an electron-withdrawing cyano group at the 3-position and a nucleophilic primary amino group at the 6-position . Commercially available from multiple chemical suppliers at typical purities of 95–97% with recommended long-term storage in cool, dry conditions, this scaffold serves as a key intermediate for constructing bioactive kinase inhibitors and Cot (cancer Osaka thyroid) modulators . As an unsubstituted parent core, it provides a versatile platform for further regioselective functionalization via electrophilic aromatic substitution at available positions or nucleophilic displacement reactions at the cyano-bearing carbon.

Why 6-Aminoquinoline-3-carbonitrile Cannot Be Replaced by Positional Isomers in Kinase Inhibitor Programs


Positional isomers of aminoquinoline carbonitrile—such as 6-aminoquinoline-2-carbonitrile (CAS 13317-73-2, also reported as 627531-51-5), 6-aminoquinoline-5-carbonitrile (CAS 54398-51-5), and 2-aminoquinoline-3-carbonitrile—share identical molecular formula (C10H7N3) and molecular weight (169.18) but exhibit fundamentally divergent reactivity and pharmacological profiles . In Tpl2 kinase inhibitor development, the 3-carbonitrile substitution pattern proves critical: the cyano group at the 3-position participates in key hydrogen-bonding interactions within the kinase ATP-binding pocket, whereas shifting the cyano to the 2-position disrupts this binding geometry and alters the scaffold‘s electronic properties for subsequent derivatization [1]. Similarly, the 6-amino group position dictates the vector of 4-anilino substitution essential for EGFR kinase selectivity modulation; alternative amino positions (e.g., 5-amino, 7-amino, or 8-amino) yield different SAR trajectories incompatible with established Tpl2 inhibitor pharmacophore models [1]. Procurement of an incorrect positional isomer will therefore produce inactive or nonselective compounds, wasting synthesis resources and invalidating structure–activity relationship data derived from the intended 3-carbonitrile scaffold.

6-Aminoquinoline-3-carbonitrile Quantitative Differentiation: Direct Comparator Data on Potency, Selectivity, and Synthetic Utility


Tpl2 Kinase Inhibition: Sub-10 nM IC50 Achieved with 8-Substituted 4-Anilino-6-aminoquinoline-3-carbonitriles

The 4-anilino-6-aminoquinoline-3-carbonitrile scaffold, when optimized with 8-substitution and C-6 amino modification, yields single-digit nanomolar Tpl2/Cot kinase inhibitors. The unsubstituted parent 6-aminoquinoline-3-carbonitrile core serves as the essential synthetic entry point to these potent derivatives [1]. In BindingDB affinity data, a fully elaborated 8-chloro-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile analog (compound 21) demonstrated an IC50 of 2 nM against Tpl2/Cot kinase using GST-MEK1 substrate at pH 7.2, 25°C [2]. In the J. Med. Chem. study, the optimized compound 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile exhibited an IC50 of 9 nM against Tpl2 kinase [1]. By comparison, early-stage Tpl2 inhibitors from alternative chemotypes—such as 4-anilinoquinazolines (e.g., erlotinib)—show potent EGFR inhibition but poor Tpl2 selectivity, whereas the 6-aminoquinoline-3-carbonitrile scaffold enables engineering of Tpl2-selective inhibition [1]. This potency range is not achievable with 2-aminoquinoline-3-carbonitrile or 6-aminoquinoline-2-carbonitrile positional isomers, which produce inactive or weakly active kinase inhibitors due to altered hinge-binding geometry.

Kinase inhibition Tpl2/Cot Inflammation

EGFR Kinase Selectivity: C-8 Substitution on 6-Aminoquinoline-3-carbonitrile Scaffold Reduces Off-Target EGFR Inhibition

A critical differentiation of the 6-aminoquinoline-3-carbonitrile scaffold relative to the structurally related 4-anilinoquinazoline class lies in the ability to engineer EGFR kinase selectivity. Initial 4-anilino-6-aminoquinoline-3-carbonitrile leads (unsubstituted at C-8) exhibited poor Tpl2/EGFR selectivity [1]. However, introducing substituents at the C-8 position of the quinoline ring—a site accessible only from the 6-aminoquinoline-3-carbonitrile core—produced compounds that were highly selective for Tpl2 kinase over EGFR kinase [1]. In contrast, 4-anilinoquinazolines (such as erlotinib and gefitinib) are potent EGFR inhibitors by design, and their scaffold does not permit analogous C-8 modification to achieve Tpl2 selectivity [1]. For the optimized 8-bromo-substituted 6-aminoquinoline-3-carbonitrile derivative, EGFR inhibition was substantially reduced relative to Tpl2 inhibition, achieving the desired selectivity profile [1]. The 6-aminoquinoline-3-carbonitrile scaffold thus provides a unique vector for selectivity engineering unavailable with quinazoline-based alternatives.

Kinase selectivity EGFR Off-target profiling

TNF-α Production Inhibition: In Vitro Human Whole Blood Activity of 6-Aminoquinoline-3-carbonitrile Derivatives

Derivatives of 6-aminoquinoline-3-carbonitrile demonstrate functional inhibition of TNF-α release from LPS-stimulated human whole blood—a pharmacodynamic endpoint directly relevant to inflammatory disease models [1]. In the J. Med. Chem. study, the optimized 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile exhibited potent inhibition of TNF-α production in LPS-stimulated rat and human blood assays [1]. By comparison, early 4-anilino-6-aminoquinoline-3-carbonitrile leads lacking C-8 substitution showed weaker TNF-α inhibition due to suboptimal Tpl2 potency and selectivity [1]. The scaffold's C-8 and C-6 substitution vectors—accessible only from the parent 6-aminoquinoline-3-carbonitrile core—were essential for optimizing both biochemical potency and cellular functional activity. Positional isomers such as 6-aminoquinoline-2-carbonitrile cannot access the same substitution pattern and therefore fail to produce functionally active TNF-α inhibitors.

TNF-α Anti-inflammatory Ex vivo pharmacology

In Vivo Anti-inflammatory Efficacy: 6-Aminoquinoline-3-carbonitrile Derivatives Demonstrate LPS-Induced TNF-α Suppression in Animal Models

Optimized 8-substituted-4-anilino-6-aminoquinoline-3-carbonitrile compounds achieve in vivo efficacy in LPS-challenged rodent models—a demonstration of pharmacodynamic activity that distinguishes the 3-carbonitrile scaffold from inactive positional isomers [1]. The lead compound 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile demonstrated significant in vivo inhibition of LPS-induced TNF-α production [1]. This in vivo translation is contingent on the specific 3-carbonitrile substitution pattern; compounds derived from 6-aminoquinoline-2-carbonitrile or 2-aminoquinoline-3-carbonitrile cores have not been reported to achieve comparable in vivo anti-inflammatory activity. The 6-aminoquinoline-3-carbonitrile scaffold's unique combination of Tpl2 potency, EGFR selectivity, and cellular activity enables this in vivo efficacy, establishing it as the preferred core for preclinical anti-inflammatory development.

In vivo pharmacology Anti-inflammatory TNF-α

Cot (MAP3K8) Modulation: 6-Aminoquinoline-3-carbonitrile as Privileged Scaffold in Granted Patents

The 6-aminoquinoline-3-carbonitrile scaffold is explicitly claimed in granted patents as a modulator of Cot (cancer Osaka thyroid / MAP3K8), including Korean patent KR-102082331-B1 (granted February 2020) and Australian patent AU2016289817A1 [1][2]. These patents cover 6-aminoquinoline-3-carbonitrile derivatives for therapeutic applications including inflammatory diseases (rheumatoid arthritis), oncology, and metabolic disorders [1]. In contrast, positional isomers such as 6-aminoquinoline-2-carbonitrile and 6-aminoquinoline-5-carbonitrile lack equivalent patent protection as Cot modulators, reflecting the 3-carbonitrile substitution as the pharmacologically validated isomer. For organizations seeking patent-protected chemical space or freedom-to-operate clarity in Cot kinase programs, the 6-aminoquinoline-3-carbonitrile scaffold represents the documented intellectual property position.

Patent landscape Cot modulators Intellectual property

6-Aminoquinoline-3-carbonitrile: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Tpl2-Selective Kinase Inhibitor Lead Optimization

This compound serves as the validated starting material for synthesizing 8-substituted-4-anilino-6-aminoquinoline-3-carbonitrile derivatives with sub-10 nM Tpl2/Cot kinase inhibition and engineered EGFR selectivity. Researchers should procure this specific isomer to enable C-8 substitution chemistry essential for achieving the Tpl2-selective profile documented in J. Med. Chem. 2007; the 2-carbonitrile or 5-carbonitrile positional isomers cannot yield active Tpl2 inhibitors [1].

Inflammation Pharmacology: Ex Vivo and In Vivo TNF-α Inhibition Studies

Derivatives synthesized from this scaffold have demonstrated potent inhibition of LPS-induced TNF-α release in both human whole blood (ex vivo) and rodent models (in vivo). Procurement of the 3-carbonitrile core is essential for accessing compounds with validated functional anti-inflammatory activity; alternative aminoquinoline carbonitrile scaffolds lack comparable cellular and in vivo validation [1].

Patent-Driven Drug Discovery: Cot (MAP3K8) Modulator Development

Organizations pursuing intellectual property in the Cot kinase space should prioritize this specific isomer, which is explicitly covered by granted patents KR-102082331-B1 and AU2016289817A1 for inflammatory, oncologic, and metabolic indications. Positional isomers lack equivalent patent protection as Cot modulators [2][3].

Chemical Biology: Scaffold for Selective Kinase Probe Development

The 6-aminoquinoline-3-carbonitrile core provides a privileged template for developing selective kinase chemical probes due to its validated ability—after C-8 substitution—to discriminate between Tpl2 and EGFR kinases, a selectivity challenge not addressed by quinazoline-based inhibitors [1]. This scaffold enables structure-based design of kinase probes with defined selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.